4-((4-Ethoxy-2,3-difluorophenoxy)methyl)-4'-propyl-1,1'-bi(cyclohexane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-Ethoxy-2,3-difluorophenoxy)methyl)-4’-propyl-1,1’-bi(cyclohexane) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of ethoxy, difluorophenoxy, and propyl groups attached to a bicyclohexane core, making it a subject of interest in organic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-((4-Ethoxy-2,3-difluorophenoxy)methyl)-4’-propyl-1,1’-bi(cyclohexane) typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-ethoxy-2,3-difluorophenol, which is then reacted with appropriate reagents to introduce the propyl and cyclohexane groups. The reaction conditions may include the use of solvents like toluene and catalysts to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization and chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-((4-Ethoxy-2,3-difluorophenoxy)methyl)-4’-propyl-1,1’-bi(cyclohexane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-((4-Ethoxy-2,3-difluorophenoxy)methyl)-4’-propyl-1,1’-bi(cyclohexane) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials with specific properties, such as liquid crystals.
Wirkmechanismus
The mechanism of action of 4-((4-Ethoxy-2,3-difluorophenoxy)methyl)-4’-propyl-1,1’-bi(cyclohexane) involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
- 4-((4-Ethoxy-2,3-difluorophenoxy)methyl)-4’-butyl-1,1’-bi(cyclohexane)
- 4-((4-Ethoxy-2,3-difluorophenoxy)methyl)-4’-ethyl-1,1’-bi(cyclohexane)
Uniqueness: 4-((4-Ethoxy-2,3-difluorophenoxy)methyl)-4’-propyl-1,1’-bi(cyclohexane) is unique due to its specific combination of functional groups and structural features.
Eigenschaften
Molekularformel |
C24H36F2O2 |
---|---|
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
1-ethoxy-2,3-difluoro-4-[[4-(4-propylcyclohexyl)cyclohexyl]methoxy]benzene |
InChI |
InChI=1S/C24H36F2O2/c1-3-5-17-6-10-19(11-7-17)20-12-8-18(9-13-20)16-28-22-15-14-21(27-4-2)23(25)24(22)26/h14-15,17-20H,3-13,16H2,1-2H3 |
InChI-Schlüssel |
QSYXKGQRJHEOEK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CCC(CC1)C2CCC(CC2)COC3=C(C(=C(C=C3)OCC)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.